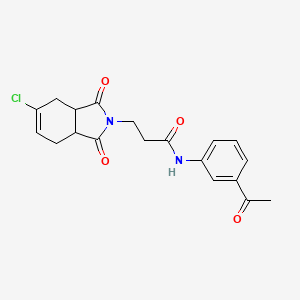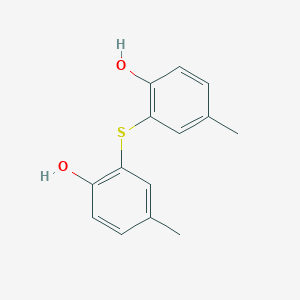
4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine
Vue d'ensemble
Description
4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine, also known as PHCCC, is a synthetic compound that has gained attention in scientific research due to its potential as a selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4).
Mécanisme D'action
4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine is a positive allosteric modulator of mGluR4, a receptor that plays a role in regulating glutamate release in the brain. By binding to a specific site on the receptor, 4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine enhances its activity, leading to increased release of dopamine and other neurotransmitters. This mechanism of action is thought to underlie its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine has been shown to have a number of biochemical and physiological effects. In addition to enhancing dopamine release, it has been shown to increase the release of glutamate and GABA in the brain. It also has anxiolytic effects, reducing anxiety-like behavior in animal models. However, it is important to note that the exact physiological effects of 4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine are still being studied and may vary depending on the specific experimental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine has several advantages for lab experiments. It is a selective modulator of mGluR4, meaning that it does not affect other glutamate receptors, reducing the potential for off-target effects. It also has a relatively long half-life, allowing for sustained effects in experiments. However, 4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine is not without limitations. Its solubility in water is limited, making it difficult to administer in certain experimental conditions. Additionally, its effects may vary depending on the specific experimental conditions, making it important to carefully control for these factors in studies.
Orientations Futures
There are several future directions for research on 4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Further studies are needed to determine the optimal dosing and administration of 4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine in these conditions. Additionally, there is interest in exploring the potential of other positive allosteric modulators of mGluR4, as well as the use of 4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine in combination with other drugs or therapies. Finally, there is a need for further studies to better understand the biochemical and physiological effects of 4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine and its potential mechanisms of action.
Applications De Recherche Scientifique
4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine has been studied for its potential therapeutic effects in neurological disorders such as Parkinson's disease, schizophrenia, and addiction. It has been shown to enhance the release of dopamine in the striatum, a region of the brain involved in motor control and reward processing, suggesting its potential as a treatment for Parkinson's disease. Additionally, 4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine has been shown to improve cognitive function in animal models of schizophrenia and reduce drug-seeking behavior in models of addiction.
Propriétés
IUPAC Name |
1H-imidazol-5-yl-[2-(2-phenylethyl)morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(15-10-17-12-18-15)19-8-9-21-14(11-19)7-6-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZHHWNKLKDDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CN=CN2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(2-iodophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4085256.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B4085262.png)

![2-chloro-N-(4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4085288.png)
![methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B4085308.png)
![methyl 2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4085310.png)
![5-(2-furyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4085335.png)
![3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4085343.png)
![{1-[(2-pyrimidinylthio)acetyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4085348.png)
![N-(4-{[(2-chlorobenzyl)amino]carbonyl}phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4085355.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(4-methyl-1-piperazinecarboxamide)](/img/structure/B4085357.png)
![2,2-dimethyl-5-(4-morpholinyl)-9-phenyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B4085359.png)
![N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-5,6,6a,7,12,12a-hexahydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4085361.png)